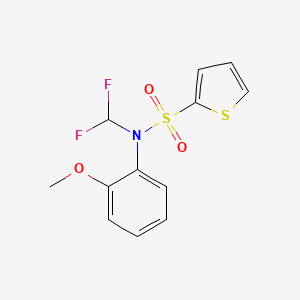
N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is substituted with a difluoromethyl group and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene ring with chlorosulfonic acid, followed by the addition of the appropriate amine (in this case, difluoromethylamine and 2-methoxyaniline).
Substitution Reactions: The difluoromethyl and methoxyphenyl groups are introduced through substitution reactions, often involving halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as an antibiotic or antifungal agent due to its sulfonamide structure.
Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamides and their interactions with enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique structure may be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is likely related to its ability to inhibit enzymes that utilize sulfonamide groups as substrates. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition. The molecular targets may include dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
N-(difluoromethyl)-N-(phenyl)thiophene-2-sulfonamide: Lacks the methoxy group, which may affect its biological activity.
N-(trifluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its reactivity and potency.
N-(difluoromethyl)-N-(2-methoxyphenyl)benzene-2-sulfonamide: Features a benzene ring instead of a thiophene ring, which may influence its chemical properties and applications.
Uniqueness
N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is unique due to the combination of its difluoromethyl, methoxyphenyl, and thiophene groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(difluoromethyl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3S2/c1-18-10-6-3-2-5-9(10)15(12(13)14)20(16,17)11-7-4-8-19-11/h2-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOOTFSHWKGETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C(F)F)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













